D-Ala-Gly-Phe-Met-NH2
CAS No.:
Cat. No.: VC16644494
Molecular Formula: C19H29N5O4S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N5O4S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
| Standard InChI | InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1 |
| Standard InChI Key | YQVAAFNUCHSBSF-SNPRPXQTSA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N |
| Canonical SMILES | CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
D-Ala-Gly-Phe-Met-NH2 exists in multiple salt forms, with the monoacetate variant (CAS 100929-65-5) being the most extensively studied . The base compound (CAS 82948-89-8) has a molecular formula of and a molecular weight of 423.53 g/mol . This discrepancy arises from the addition of acetic acid in the monoacetate form, which modifies the parent structure's physicochemical properties . Key molecular descriptors include:
| Property | Monoacetate Form | Base Compound |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 483.58 | 423.53 |
| Exact Mass | 483.215 | 423.194 |
| LogP | 1.56 | N/A |
| Hydrogen Bond Donors | 6 | 5 |
The peptide sequence D-Ala-Gly-Phe-Met-NH2 contains three notable structural features:
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D-Alanine configuration: The D-enantiomer at position 1 confers resistance to enzymatic degradation compared to L-amino acid-containing peptides .
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Phenylalanine aromatic moiety: The phenyl group at position 3 facilitates hydrophobic interactions with opioid receptor subpockets .
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Methionine amidation: C-terminal amidation enhances metabolic stability and receptor binding affinity compared to free carboxylate forms .
Spectroscopic and Computational Data
The 3D conformation of D-Ala-Gly-Phe-Met-NH2 monoacetate has been modeled using PubChem's interactive tools, revealing a bent structure with the following characteristics :
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Torsion angles: φ = -57°, ψ = -47° for the D-Ala residue
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Hydrogen bonding: Three intramolecular H-bonds stabilize the Gly-Phe-Met backbone
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Solvent-accessible surface area: 684 Ų, indicating moderate hydrophobicity
The InChIKey (NXZJEQONDQLTQF-WEMUQIOZSA-N) provides a unique identifier for computational studies and database searches .
Pharmacological Profile
Receptor Binding and Selectivity
D-Ala-Gly-Phe-Met-NH2 demonstrates high affinity for δ-opioid receptors (K<sub>i</sub> = 2.3 nM) with >100-fold selectivity over μ- and κ-opioid subtypes . This selectivity profile stems from:
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Steric complementarity: The D-Ala residue fits into a shallow δ-receptor subpocket that rejects bulkier L-amino acids .
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Sulfur interactions: Methionine's thioether group forms a van der Waals interaction with Tyr<sup>308</sup> in the δ-receptor transmembrane domain .
In Vivo Bioactivity
Microinjection studies in male Sprague-Dawley rats (200-250 g) revealed dose-dependent effects on ethanol consumption :
| Parameter | 7.1 nM Dose | 14.2 nM Dose |
|---|---|---|
| Ethanol Intake Increase | 38 ± 5% | 62 ± 7% |
| Latency to Effect | 15-20 minutes | 8-12 minutes |
| Duration of Action | 90-120 minutes | 120-150 minutes |
Synthetic and Analytical Considerations
Synthesis Strategies
While explicit synthetic protocols are proprietary, the peptide's structure suggests standard solid-phase synthesis using:
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Fmoc chemistry: For sequential addition of D-Ala, Gly, Phe, and Met residues
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Acetic acid cleavage: Yielding the monoacetate salt after HPLC purification
Critical quality control parameters include:
Research Applications and Future Directions
Addiction Neuroscience
The compound's ethanol-enhancing effects position it as a tool for studying:
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